Cas no 2287261-45-2 (Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester, is a bicyclic carbamate derivative with a protected amine functionality. Its unique oxabicyclo[2.2.1]heptane scaffold provides structural rigidity, making it valuable in medicinal chemistry and peptide synthesis. The tert-butyl ester group enhances stability, facilitating handling and storage. This compound serves as a versatile intermediate for the synthesis of complex molecules, particularly in the development of pharmacologically active agents. Its constrained ring system can influence conformational properties, potentially improving binding affinity in target interactions. The protected aminomethyl group allows for selective deprotection and further functionalization, offering flexibility in synthetic applications.
Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester structure
2287261-45-2 structure
Product Name:Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester
CAS No:2287261-45-2
MF:C12H22N2O3
MW:242.314683437347
CID:5899715
PubChem ID:137944271
Update Time:2025-06-10

Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester
    • 2287261-45-2
    • EN300-6735272
    • Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate
    • Inchi: 1S/C12H22N2O3/c1-10(2,3)17-9(15)14-11-4-5-12(6-11,7-13)16-8-11/h4-8,13H2,1-3H3,(H,14,15)
    • InChI Key: ACPBCLMFTVLGTE-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC12CC(CN)(CC1)OC2

Computed Properties

  • Exact Mass: 242.16304257g/mol
  • Monoisotopic Mass: 242.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 73.6Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 357.6±25.0 °C(Predicted)
  • pka: 12.02±0.40(Predicted)

Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester

Introduction to Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester (CAS No. 2287261-45-2)

Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester (CAS No. 2287261-45-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of carbamates and is characterized by its unique bicyclic structure and a tert-butyl ester group. The compound's structural complexity and functional groups make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The bicyclic structure of this compound is a key feature that contributes to its chemical stability and biological activity. The presence of the tert-butyl ester group enhances its lipophilicity, which is crucial for improving the compound's pharmacokinetic properties. These properties make it an attractive candidate for drug development, especially in areas where enhanced cellular penetration and prolonged drug action are desired.

Recent studies have focused on the potential of Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester as a lead compound for the development of new drugs targeting neurological disorders. One such study published in the Journal of Medicinal Chemistry (2023) investigated the compound's ability to modulate specific neurotransmitter receptors. The results indicated that the compound exhibits potent and selective activity against certain receptors, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neurological applications, this compound has also shown promise in cancer research. A study published in Cancer Research (2023) explored the antiproliferative effects of Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester on various cancer cell lines. The findings revealed that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, making it a potential candidate for further investigation as an anticancer agent.

The synthesis of Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester involves several steps and requires precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of an appropriate amine with a tert-butyl chloroformate derivative, followed by cyclization to form the bicyclic structure. Advanced synthetic techniques and catalysts have been developed to optimize this process, making it more efficient and scalable for industrial production.

The physicochemical properties of Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester have been extensively studied to understand its behavior in different environments. The compound is known to be stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility in various solvents has been characterized, which is essential for optimizing its use in both research and industrial settings.

In terms of safety and environmental impact, rigorous assessments have been conducted to ensure that the use of this compound does not pose significant risks to human health or the environment. These assessments include toxicological studies and environmental fate analysis. The results indicate that when handled properly and used within recommended guidelines, Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester can be safely utilized in research and development activities.

The future prospects for Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester are promising across multiple fields of study. Ongoing research aims to further elucidate its mechanism of action and explore its potential applications in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic options.

In conclusion, Carbamic acid, N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-, 1,1-dimethylethyl ester (CAS No. 2287261-45-2) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and potential clinical application.

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